molecular formula C12H17BBrNO2 B567095 2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-49-9

2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B567095
CAS No.: 1310404-49-9
M. Wt: 297.987
InChI Key: QIHBUAJAHQDUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H18BBrNO2 . It is used in industrial and scientific research .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a bromo group, a methyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact 3D structure is not available as conformer generation is disallowed due to an unsupported element .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 206.88 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 206.01137 g/mol . It has a topological polar surface area of 18.5 Ų and a complexity of 131 .

Scientific Research Applications

Synthesis of Biologically Active Molecules

Compounds like "2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" are often used in the synthesis of biologically active molecules. For example, pyridine derivatives are known for their significant role in medicinal chemistry, where they serve as building blocks for the synthesis of pharmaceuticals with various biological activities, including antifungal, antibacterial, and anticancer properties (Abu-Taweel et al., 2022). The boronate ester group in such compounds is particularly valuable for cross-coupling reactions, enabling the construction of complex molecules with high precision.

Material Science and Catalysis

In the realm of material science and catalysis, compounds containing boron, similar to the one , are utilized for their unique properties. For instance, hybrid catalysts, including organocatalysts and metal catalysts, are employed in the synthesis of complex organic structures, demonstrating the importance of such compounds in facilitating chemical transformations (Parmar et al., 2023). These applications underscore the role of specialized chemical compounds in advancing research in catalysis and materials science.

Drug Discovery and Development

The structural motifs present in "this compound" are common in drug discovery, where they are manipulated to explore new therapeutic agents. Pyridine derivatives, for instance, possess diverse biological activities that make them attractive targets for the development of new medications (Altaf et al., 2015). Such compounds can be modified to enhance their pharmacological effects, demonstrating the versatility and importance of pyridine-based structures in medicinal chemistry.

Properties

IUPAC Name

2-bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO2/c1-8-6-7-15-10(14)9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHBUAJAHQDUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694416
Record name 2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-49-9
Record name Pyridine, 2-bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.